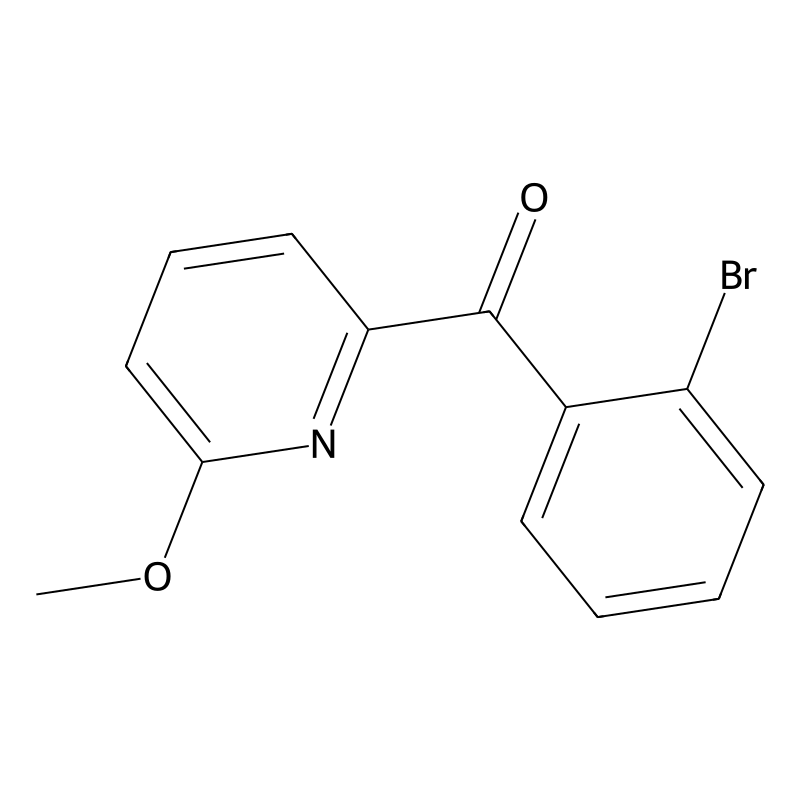

2-(2-Bromobenzoyl)-6-methoxypyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential biological activity

The presence of a pyridine ring and a methoxy group suggests the molecule might have interesting biological properties. Pyridine rings are found in many biologically active molecules, while methoxy groups can influence a molecule's interaction with biological systems . Further research would be needed to determine if 2-(2-Bromobenzoyl)-6-methoxypyridine exhibits any specific biological activity.

Derivatization precursor

The molecule's structure suggests it could be a useful precursor for the synthesis of more complex molecules. The presence of a reactive ketone group (C=O) allows for further chemical modifications, potentially leading to new compounds with desired properties .

2-(2-Bromobenzoyl)-6-methoxypyridine is an organic compound characterized by its unique structural features, which include a bromobenzoyl group and a methoxy substituent on a pyridine ring. This compound belongs to the class of heterocyclic aromatic compounds, which are known for their diverse chemical properties and biological activities. The molecular formula for 2-(2-Bromobenzoyl)-6-methoxypyridine is C13H10BrNO2, and it has a molecular weight of approximately 292.13 g/mol. Its structure can be represented as follows:

- Pyridine Ring: A six-membered aromatic ring containing one nitrogen atom.

- Bromobenzoyl Group: A benzoyl group (C6H5CO-) substituted with a bromine atom at the ortho position.

- Methoxy Group: A methoxy (-OCH3) substituent at the 6-position of the pyridine ring.

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in reactions such as the Suzuki coupling or nucleophilic aromatic substitution.

- Heck Reaction: The compound can undergo palladium-catalyzed coupling reactions, which are useful for forming carbon-carbon bonds .

- Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to form alcohols or other derivatives.

2-(2-Bromobenzoyl)-6-methoxypyridine exhibits significant biological activity, particularly in pharmacological contexts. Compounds containing similar structural motifs have been studied for their potential as:

- Antimicrobial Agents: Some derivatives have shown efficacy against various bacterial strains.

- Anticancer Agents: Certain studies indicate that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.

- Enzyme Inhibitors: The compound may also act as an inhibitor for specific enzymes involved in metabolic pathways.

Synthesis of 2-(2-Bromobenzoyl)-6-methoxypyridine typically involves multi-step organic reactions:

- Formation of the Bromobenzoyl moiety: This can be achieved through bromination of benzoyl chloride or related compounds.

- Pyridine Substitution: The bromobenzoyl compound is then reacted with 6-methoxypyridine under appropriate conditions (e.g., heat, solvent) to facilitate nucleophilic attack on the carbonyl carbon.

- Purification: The final product is purified using techniques such as recrystallization or chromatography.

The unique properties of 2-(2-Bromobenzoyl)-6-methoxypyridine make it suitable for various applications:

- Pharmaceutical Development: It serves as a building block for synthesizing novel therapeutic agents.

- Material Science: Its derivatives may be utilized in creating functional materials with specific electronic or optical properties.

- Research Tool: Used in studies exploring enzyme interactions and biological pathways.

Interaction studies involving 2-(2-Bromobenzoyl)-6-methoxypyridine focus on its binding affinity to biological targets, including:

- Protein-Ligand Interactions: Investigating how the compound interacts with specific proteins can reveal its mechanism of action and therapeutic potential.

- Metabolic Pathways: Understanding how this compound affects metabolic enzymes can provide insights into its biological activity and efficacy.

Several compounds share structural similarities with 2-(2-Bromobenzoyl)-6-methoxypyridine. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Bromo-6-methylpyridine | Contains a methyl group instead of a benzoyl group | Antimicrobial properties |

| 3-(Bromomethyl)-6-methoxypyridine | Bromomethyl substitution at the 3-position | Potential anticancer activity |

| 4-(Bromophenyl)-6-methoxypyridine | Bromophenyl substitution at the 4-position | Enzyme inhibition |

The presence of the bromobenzoyl group in 2-(2-Bromobenzoyl)-6-methoxypyridine distinguishes it from these similar compounds, potentially enhancing its biological activity and making it a more versatile building block in synthetic chemistry.